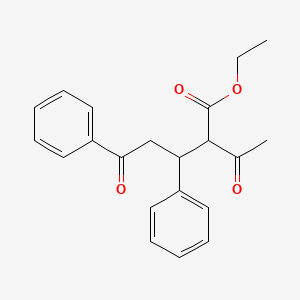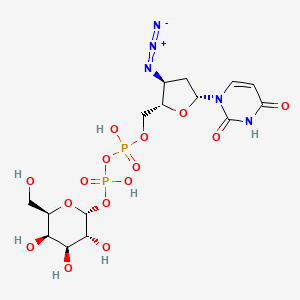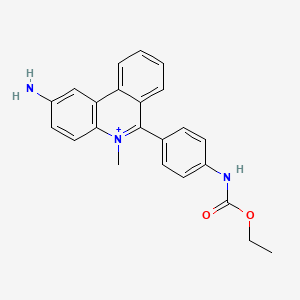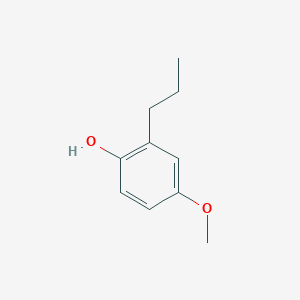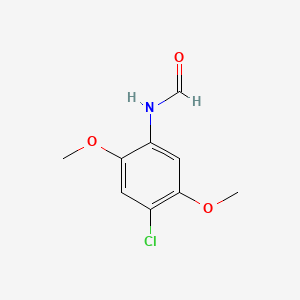
4-Chloro-2,5-dimethoxyphenylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,5-dimethoxyphenylformamide is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of phenylformamide, characterized by the presence of chloro and methoxy groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethoxyphenylformamide typically involves the formylation of 4-chloro-2,5-dimethoxyaniline. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with formic acid or formic acid derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or distillation, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 4-Chloro-2,5-dimethoxyphenylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-chloro-2,5-dimethoxyaniline.
Substitution: Formation of various substituted phenylformamides depending on the nucleophile used.
科学的研究の応用
4-Chloro-2,5-dimethoxyphenylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 4-Chloro-2,5-dimethoxyphenylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
4-Chloro-2,5-dimethoxyamphetamine: A psychoactive compound with stimulant properties.
4-Bromo-2,5-dimethoxyphenylformamide: Similar structure but with a bromine atom instead of chlorine.
2,5-Dimethoxyphenylformamide: Lacks the chloro substituent.
Uniqueness: 4-Chloro-2,5-dimethoxyphenylformamide is unique due to the presence of both chloro and methoxy groups, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the methoxy groups influence its solubility and interaction with biological targets.
特性
CAS番号 |
6639-58-3 |
|---|---|
分子式 |
C9H10ClNO3 |
分子量 |
215.63 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)formamide |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-7(11-5-12)9(14-2)3-6(8)10/h3-5H,1-2H3,(H,11,12) |
InChIキー |
RQWYEHAPFQJPPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1NC=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)

